4'-Ethynyl-2,4-difluoro-biphenyl
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Overview
Description
4’-Ethynyl-2,4-difluoro-biphenyl is an organic compound characterized by the presence of an ethynyl group and two fluorine atoms attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethynyl-2,4-difluoro-biphenyl typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon-carbon bonds and involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.
Industrial Production Methods
Industrial production of 4’-Ethynyl-2,4-difluoro-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Ethynyl-2,4-difluoro-biphenyl undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
4’-Ethynyl-2,4-difluoro-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials with specific properties such as high thermal stability and electrical conductivity
Mechanism of Action
The mechanism of action of 4’-Ethynyl-2,4-difluoro-biphenyl involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The fluorine atoms enhance the compound’s stability and can affect its electronic properties, making it a valuable component in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4’-Ethynyl-2-fluoro-biphenyl
- 4’-Ethynyl-2,4-difluoro-2’-deoxyadenosine
- 4’-Ethynyl-2,4-difluoro-phenyl
Uniqueness
4’-Ethynyl-2,4-difluoro-biphenyl is unique due to the presence of both ethynyl and difluoro groups, which impart distinct chemical properties. The combination of these functional groups enhances the compound’s reactivity and stability, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C14H8F2 |
---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
1-(4-ethynylphenyl)-2,4-difluorobenzene |
InChI |
InChI=1S/C14H8F2/c1-2-10-3-5-11(6-4-10)13-8-7-12(15)9-14(13)16/h1,3-9H |
InChI Key |
AVUOTFYNSCPADS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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